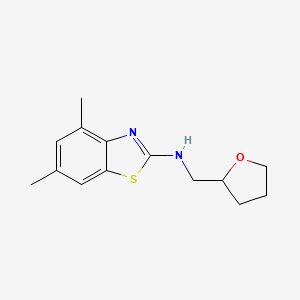

4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Description

The compound 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1350989-21-7) is a benzothiazole derivative with a molecular formula of C₁₄H₁₈N₂OS and a molecular weight of 262.37 g/mol . Its structure features a 1,3-benzothiazol-2-amine core substituted with methyl groups at positions 4 and 6, and a tetrahydrofuran-2-ylmethyl group attached to the amine nitrogen.

Properties

IUPAC Name |

4,6-dimethyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-9-6-10(2)13-12(7-9)18-14(16-13)15-8-11-4-3-5-17-11/h6-7,11H,3-5,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEAUHURDYQICY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NCC3CCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162308 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350989-21-7 | |

| Record name | 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350989-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 4,6-dimethyl-N-[(tetrahydro-2-furanyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,6-Dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CAS: 1350989-21-7) is a compound belonging to the benzothiazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for pharmacological applications.

The molecular formula of 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is with a molecular weight of approximately 262.37 g/mol. The compound is characterized by a benzothiazole core substituted with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity

Research on the biological activity of benzothiazole derivatives indicates several pharmacological properties, including:

- Anticonvulsant Activity : Compounds in the benzothiazole class have demonstrated efficacy in anticonvulsant assays. For instance, studies have shown that related compounds exhibit significant activity in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential for treating epilepsy .

- Neurotoxicity and CNS Effects : The neurotoxicity profile of similar benzothiazole derivatives indicates low toxicity levels. In studies assessing central nervous system (CNS) depressant effects, most compounds did not show significant neurotoxic effects, making them candidates for further development in CNS-related disorders .

- Antimicrobial Properties : Some benzothiazole derivatives exhibit antimicrobial activity against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Case Study 1: Anticonvulsant Efficacy

A series of 1,3-benzothiazol-2-yl benzamides were synthesized and evaluated for their anticonvulsant properties. These compounds showed promising results in reducing seizure activity without significant neurotoxicity. The structure-activity relationship (SAR) analysis indicated that modifications on the benzothiazole ring could enhance anticonvulsant efficacy while minimizing side effects .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of benzothiazole derivatives aimed at evaluating their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain substitutions on the benzothiazole ring improved antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections .

Synthesis of 4,6-Dimethyl-N-(Tetrahydrofuran-2-ylmethyl)-1,3-Benzothiazol-2-Amine

The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Benzothiazole Core : The initial step involves cyclization reactions to form the benzothiazole structure.

- Introduction of Tetrahydrofuran Moiety : This is achieved through nucleophilic substitution reactions where tetrahydrofuran derivatives are introduced at specific positions on the benzothiazole ring.

- Final Purification : The compound is purified using techniques such as recrystallization or chromatography to achieve high purity levels (>95%) .

Scientific Research Applications

Research indicates that compounds containing benzothiazole moieties exhibit various biological activities, including:

- Antimicrobial Activity : Several studies have shown that benzothiazole derivatives possess significant antimicrobial properties. For instance, derivatives have been synthesized and tested against a range of bacterial and fungal strains, demonstrating efficacy as potential antimicrobial agents .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Compounds similar to 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine have shown promising results in reducing AChE activity .

Case Studies

Several case studies highlight the applications of this compound:

- Neuroprotective Effects : A study demonstrated that benzothiazole derivatives could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anticancer Activity : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines. These findings suggest that 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine may have therapeutic potential in oncology .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzothiazole Core

(a) 6-Bromo-1,3-benzothiazol-2-amine (CAS: Not provided)

- Structure : A bromine atom at position 6 on the benzothiazole core.

- Applications : Brominated benzothiazoles are intermediates in synthesizing fluorescent dyes or bioactive molecules.

(b) N-[(1Z)-1-(Benzofuran-2-yl)ethylidene]-1,3-benzothiazol-2-amine

- Structure : Benzofuran-2-yl substituent conjugated via an imine linkage.

- Properties : The rigid benzofuran moiety enhances π-π stacking interactions, useful in materials science or as kinase inhibitors .

- Comparison : The tetrahydrofuran group in the target compound offers greater conformational flexibility compared to the planar benzofuran, which may improve binding to flexible protein pockets .

(c) 6-Methoxy-1,3-benzothiazol-2-amine Derivatives

Modifications at the Amine Position

(a) 4-((3-Chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide (Compound 39)

- Structure : A sulfonamide-linked thiadiazole group.

- Properties : The sulfonamide enhances hydrogen-bonding capacity, improving target affinity (e.g., carbonic anhydrase inhibition).

- Comparison : Unlike the target compound’s tetrahydrofuran-methyl group, this structure prioritizes polar interactions over BBB penetration .

(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine

Pharmacological Analogues

(a) Riluzole-Rasagiline Hybrids

- Structure : Hybrids integrating 1,3-benzothiazol-2-amine and propargylamine pharmacophores.

- Applications : Designed for multi-target activity in neurodegenerative diseases (e.g., ALS).

- Comparison : The tetrahydrofuran group in the target compound may mimic rasagiline’s propargylamine moiety, enhancing neuroprotective effects .

(b) 6-Chloro-N-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-1,3-benzothiazol-2-amine

Physicochemical and Pharmacokinetic Comparison

| Compound | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (Polar Solvents) | BBB Penetration Potential |

|---|---|---|---|---|---|

| Target Compound | 262.37 | 4,6-dimethyl, tetrahydrofuran | ~2.8 | Moderate | High (predicted) |

| 6-Bromo-1,3-benzothiazol-2-amine | 229.11 | Bromine | ~2.5 | Low | Low |

| 6-Methoxy-1,3-benzothiazol-2-amine | 180.24 | Methoxy | ~1.2 | High | Moderate |

| Riluzole-Rasagiline Hybrids | ~300–350 | Propargylamine, benzothiazole | ~3.0 | Low | High |

*Estimated using fragment-based methods.

Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | 2-Aminothiophenol + α-bromoketone, oxidative dehydrogenation | Formation of 4,6-dimethyl-1,3-benzothiazole core |

| 2 | Halogenation/Bromination | Bromination of α-aminoketones | Intermediate for ring closure |

| 3 | Nucleophilic substitution | Reaction with tetrahydrofuran-2-ylmethyl halide or reductive amination with tetrahydrofuran-2-carboxaldehyde | Introduction of N-(tetrahydrofuran-2-ylmethyl) substituent |

| 4 | Purification | Chromatography or recrystallization | Pure target compound |

Detailed Reaction Conditions

Cyclization: The cyclization of 2-aminothiophenol with α-bromoketones is typically performed in solvents such as acetonitrile or toluene at elevated temperatures (80–130 °C), with yields ranging from 62% to 86% depending on substituents and solvent.

Nucleophilic Substitution: The N-substitution step often uses tetrahydrofuran-2-ylmethyl bromide or chloride in the presence of a base like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction times vary from several hours to overnight at temperatures between room temperature and 80 °C.

Reductive Amination Alternative: Alternatively, reductive amination of 4,6-dimethyl-1,3-benzothiazol-2-amine with tetrahydrofuran-2-carboxaldehyde in the presence of reducing agents (e.g., sodium triacetoxyborohydride) can be employed to introduce the tetrahydrofuran-2-ylmethyl group efficiently.

Research Findings and Optimization

Yield and Purity

The cyclization step generally provides moderate to high yields (62–86%), with purity improved by recrystallization or chromatographic techniques.

The nucleophilic substitution or reductive amination step yields are influenced by steric hindrance and the nature of the substituents on the benzothiazole ring. Electron-donating groups such as methyl groups at positions 4 and 6 enhance nucleophilicity and facilitate substitution, improving yields up to 85–90%.

Solvent and Catalyst Effects

Polar aprotic solvents like DMF and DMSO favor nucleophilic substitution reactions by stabilizing the transition state and enhancing nucleophile solubility.

Use of bases such as K2CO3 or organic bases (e.g., triethylamine) is critical for deprotonating the amine and promoting substitution.

Microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining good yields (up to 90%).

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization with α-bromoketones + oxidative dehydrogenation | 2-Aminothiophenol, α-bromoketone, acetonitrile/toluene, 80–130 °C | 62–86 | Straightforward, good yields | Requires careful control of oxidation |

| Nucleophilic substitution | Tetrahydrofuran-2-ylmethyl halide, K2CO3, DMF, RT-80 °C | 70–85 | Mild conditions, high regioselectivity | Sensitive to steric hindrance |

| Reductive amination | 4,6-dimethyl-1,3-benzothiazol-2-amine, tetrahydrofuran-2-carboxaldehyde, NaBH(OAc)3, RT | 75–90 | High selectivity, mild conditions | Requires reducing agent handling |

| Microwave-assisted synthesis | Similar reagents under microwave irradiation | 80–90 | Short reaction time, good yields | Requires microwave equipment |

Summary of Key Research Insights

The synthesis of 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is efficiently achieved by first constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives followed by selective N-substitution with tetrahydrofuran-2-ylmethyl moieties.

The presence of methyl groups at the 4 and 6 positions on the benzothiazole ring enhances nucleophilicity and facilitates substitution reactions.

Optimal yields are obtained using polar aprotic solvents and mild bases, with microwave-assisted methods offering time-efficient alternatives.

Purification typically involves chromatographic techniques due to the complexity of the substitution patterns and potential side reactions.

Q & A

Q. What are the common synthetic routes for 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of substituted aniline derivatives with thiocyanate reagents. A typical procedure involves reacting 4,6-dimethyl-1,3-benzothiazol-2-amine with tetrahydrofuran-2-ylmethylamine in the presence of coupling agents like EDCI or HATU under inert conditions. Optimization includes using polar aprotic solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours. Precipitation or column chromatography (silica gel, hexane/ethyl acetate) is used for purification . For analogous derivatives, copper(II) chloride and isoamyl nitrite in acetonitrile/tri(ethylene glycol) dimethyl ether have been employed to enhance regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of 4,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve molecular geometry and confirm stereochemistry. Hydrogen bonding and π-π interactions can be analyzed using programs like Mercury .

- Spectroscopy : IR identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹). and NMR in CDCl₃ or DMSO-d₆ resolve substituent environments (e.g., methyl groups at δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the biological activity and interaction mechanisms of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, correlating with reactivity and solubility .

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or DNA topoisomerases). Validate binding poses with MD simulations (NAMD/GROMACS) and MM-PBSA free energy calculations. Compare results with known benzothiazole derivatives like riluzole .

Q. What strategies can resolve contradictions in reported biological activities of benzothiazole derivatives, such as antimicrobial vs. anticancer effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methyl, tetrahydrofuran groups) and test against multiple cell lines (e.g., HCT-116 for anticancer; S. aureus for antimicrobial). Use ANOVA to identify statistically significant activity trends .

- Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number. Cross-validate results with orthogonal assays (e.g., MTT vs. colony formation) .

Q. How can challenges in enantiomer separation (if applicable) be addressed, and what analytical techniques validate enantiopurity?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. For crystallization, employ chiral resolving agents like tartaric acid derivatives.

- Validation : Circular dichroism (CD) spectra or Flack parameter analysis (X-ray) confirm enantiopurity. Compare experimental optical rotation with DFT-calculated values .

Q. What are the key considerations in designing stable formulations for in vitro biological testing of this compound?

- Methodological Answer :

- Solubility : Pre-screen solvents (e.g., DMSO, PEG-400) using dynamic light scattering (DLS). For aqueous buffers, employ cyclodextrins or liposomal encapsulation to prevent aggregation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust pH to 6.5–7.5 to minimize hydrolysis of the tetrahydrofuran moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.